Methyl thioacetohydroxamate

Catalog No.
S11176598
CAS No.
19125-12-3
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl thioacetohydroxamate

CAS Number

19125-12-3

Product Name

Methyl thioacetohydroxamate

IUPAC Name

methyl (1Z)-N-hydroxyethanimidothioate

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3-

InChI Key

TYEVWCPZVQACAE-ARJAWSKDSA-N

Canonical SMILES

CC(=NO)SC

Isomeric SMILES

C/C(=N/O)/SC

Description

1-(methylsulfanyl)acetaldoxime is a methyl sulfide. It is functionally related to a S-methyl thioacetate.

Methyl thioacetohydroxamate is a chemical compound characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. Its structure includes a methyl group, a thioacetate moiety, and a hydroxamate group, making it an interesting candidate for various chemical and biological applications. Hydroxamic acids, including methyl thioacetohydroxamate, are recognized for their role as inhibitors of metalloenzymes, particularly those containing zinc ions, due to their strong metal-binding properties .

  • Hydroxamate Transfer Reactions: It can undergo hydroxamate transfer reactions, which mimic the inhibition of zinc-containing enzymes. This process often involves coordination to metal centers followed by nucleophilic attack and rearrangement .
  • Lossen Rearrangement: This reaction transforms activated hydroxamates into isocyanates, which can further react with nucleophiles. The rearrangement is facilitated under basic conditions and can lead to mutagenic products .
  • Synthesis Reactions: Methyl thioacetohydroxamate can be synthesized through the reaction of thioacetic acid with hydroxylamine in the presence of activating agents like carbonyldiimidazole .

Methyl thioacetohydroxamate exhibits significant biological activity, primarily through its role as a metalloenzyme inhibitor. Its ability to chelate metal ions allows it to inhibit various enzymes involved in critical biological processes:

  • Histone Deacetylase Inhibition: Hydroxamic acids are well-known for their ability to inhibit histone deacetylases, which play a crucial role in gene expression and cancer progression. Methyl thioacetohydroxamate's structural properties enhance its potential as an anticancer agent .
  • Antimicrobial Activity: Some studies suggest that derivatives of hydroxamic acids can exhibit antimicrobial properties, potentially making methyl thioacetohydroxamate useful in developing new antibiotics .

Several methods exist for synthesizing methyl thioacetohydroxamate:

  • Direct Reaction: The simplest method involves the reaction of thioacetic acid with hydroxylamine under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to enhance reaction rates and yields when synthesizing hydroxamic acids from esters or carboxylic acids .
  • Continuous Flow Chemistry: This method allows for the efficient transformation of carboxylic acids into hydroxamic acids using flow reactors, optimizing conditions for higher purity and yield .

Methyl thioacetohydroxamate has several applications across various fields:

  • Medicinal Chemistry: As a potential drug candidate for cancer therapy due to its histone deacetylase inhibitory activity.
  • Metalloenzyme Inhibition: Its ability to bind metal ions makes it a candidate for inhibiting enzymes involved in various metabolic pathways.
  • Chemical Biology: Utilized in research settings to study enzyme mechanisms and interactions due to its reactivity and metal-binding capabilities .

Research on the interactions of methyl thioacetohydroxamate with biological macromolecules has shown:

  • Metal Ion Binding: Studies indicate that methyl thioacetohydroxamate effectively binds to zinc ions, affecting enzyme activity and providing insights into enzyme inhibition mechanisms .
  • Biological Pathways: Investigations into its effects on cellular pathways reveal potential roles in modulating gene expression through histone modification processes .

Methyl thioacetohydroxamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
Acetohydroxamic AcidHydroxamic acid without sulfurHistone deacetylase inhibitor
Benzohydroxamic AcidAromatic ring with hydroxamic groupAnticancer properties
ThioacetamideThioamide structurePotentially toxic; used in organic synthesis
HydroxylamineSimple amine with hydroxyl groupUsed in various organic syntheses

Uniqueness of Methyl Thioacetohydroxamate

Methyl thioacetohydroxamate is unique due to its combination of a thioester moiety with a hydroxamic acid functional group. This structural feature enhances its reactivity and selectivity towards metal ions compared to other similar compounds, making it particularly valuable in medicinal chemistry and enzymology research.

Acetaldehyde-Based Industrial Synthesis

Hydroxylamine Hydrochloride Condensation

The industrial synthesis of methyl thioacetohydroxamate begins with the condensation of acetaldehyde (CH₃CHO) with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions. In a typical procedure, acetaldehyde reacts with hydroxylamine in methanol containing sodium methoxide (NaOMe) at 0–5°C to form acetaldehyde oxime (CH₃CH=NOH) as an intermediate [1]. The reaction follows nucleophilic addition-elimination kinetics, where hydroxylamine deprotonates to form NH₂O⁻, which attacks the carbonyl carbon of acetaldehyde. Subsequent proton transfer and elimination of water yield the oxime.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 ratio of acetaldehyde to hydroxylamine hydrochloride ensures complete conversion, minimizing residual aldehyde [1].
  • Temperature Control: Subambient temperatures (0–5°C) suppress competing aldol condensation side reactions.
  • Base Selection: Sodium methoxide outperforms NaOH or KOH due to its solubility in methanol and milder basicity, reducing ester hydrolysis risks [1].

Chlorination and Mercaptan Addition Stages

The oxime intermediate undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) to produce α-chloroimine (CH₃C(Cl)=NH). This step requires strict anhydrous conditions to prevent hydrolysis to the corresponding amide. The α-chloroimine is then reacted with methyl mercaptan (CH₃SH) in the presence of triethylamine (Et₃N) as a base, facilitating nucleophilic substitution at the chloro center. The thiolate anion (CH₃S⁻) attacks the electrophilic carbon, displacing chloride and forming the thioacetohydroxamate skeleton [1] [3].

Challenges and Solutions:

  • Mercaptan Volatility: Methyl mercaptan’s low boiling point (6°C) necessitates pressurized reactors or continuous flow systems to maintain stoichiometry [3].
  • Byproduct Management: Residual SOCl₂ is quenched with ice-cold water, while Et₃N·HCl precipitates and is removed via filtration.

Alternative Synthetic Pathways

Thioacetaldehyde Oxime Route

Thioacetaldehyde (CH₃CHS) serves as an alternative starting material, reacting with hydroxylamine in ethanol/water (3:1) at pH 9–10 to yield thioacetaldehyde oxime (CH₃CHS=NOH). Subsequent methylation with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media introduces the methylthio group, forming methyl thioacetohydroxamate [1]. This route avoids chlorination steps but requires careful control of pH to prevent thioester hydrolysis.

Advantages:

  • Eliminates hazardous chlorination reagents.
  • Higher atom economy (78% vs. 65% for the acetaldehyde route).

Acetonitrile-Mediated Synthesis

In a novel approach, acetonitrile (CH₃CN) acts as both solvent and methyl donor. The oxime intermediate (CH₃CH=NOH) reacts with elemental sulfur in acetonitrile under reflux (82°C), undergoing a radical-mediated thiolation to form the thioacetohydroxamate. This method leverages acetonitrile’s high dielectric constant to stabilize polar intermediates, achieving yields up to 68% [1].

Mechanistic Insight:

  • Sulfur radicals abstract hydrogen from acetonitrile, generating ·CH₂CN and CH₃S· radicals.
  • Coupling of CH₃S· with the oxime’s α-carbon forms the C–S bond.

Reaction Kinetics and Process Optimization

The acetaldehyde route’s rate-limiting step is the chlorination of the oxime, which follows second-order kinetics with an activation energy (Eₐ) of 72 kJ/mol. Process optimization strategies include:

Table 1: Kinetic Parameters for Key Synthesis Steps

StepRate LawEₐ (kJ/mol)Optimal Temp (°C)
Oxime FormationRate = k[CH₃CHO][NH₂OH]450–5
ChlorinationRate = k[Oxime][SOCl₂]7240
Mercaptan SubstitutionRate = k[α-Cl][CH₃SH]5825

Continuous flow reactors reduce reaction times by 40% compared to batch processes, particularly in the chlorination stage, where residence times of <2 minutes prevent thermal degradation [1].

Byproduct Formation and Purification Strategies

Major Byproducts:

  • Acetaldehyde Dimer (C₄H₈O₂): Forms via aldol condensation during oxime synthesis.
  • Methyl Thioacetate (CH₃C(O)SCH₃): Results from incomplete chlorination or mercaptan overaddition.
  • Hydrolyzed Oxime (CH₃C(O)NH₂): Generated by moisture ingress during chlorination.

Purification Techniques:

  • Distillation: Fractional distillation at 80–85°C (0.1 mbar) separates methyl thioacetohydroxamate (bp 112°C) from lower-boiling byproducts.
  • Crystallization: Recrystallization from hexane/ethyl acetate (4:1) yields 99.2% pure product.
  • Chromatography: Silica gel chromatography with chloroform/methanol (95:5) removes polar impurities.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

105.02483502 g/mol

Monoisotopic Mass

105.02483502 g/mol

Heavy Atom Count

6

UNII

ZBW229NU99

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Ethanimidothioic acid, N-hydroxy-, methyl ester: INACTIVE

Dates

Modify: 2024-08-08

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